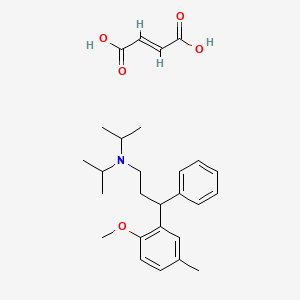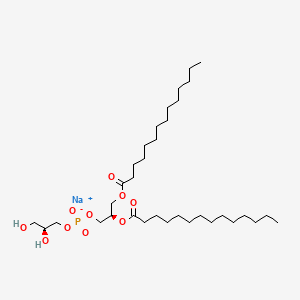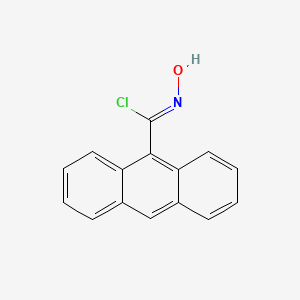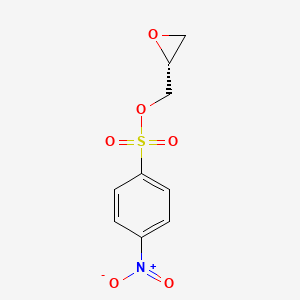
L-Aminobutyric-2,3,3-d3 Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Aminobutyric-2,3,3-d3 Acid is a deuterium-labeled analogue of L-Aminobutyric Acid. This compound is often used in scientific research due to its unique properties, which include the presence of deuterium atoms. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can provide valuable insights into various biochemical processes.
Mechanism of Action
Target of Action
L-Aminobutyric-2,3,3-d3 Acid, also known as γ-Aminobutyric acid (GABA), is primarily targeted at GABA receptors . These receptors are the most prominent inhibitory neurotransmitter receptors in the central nervous system (CNS) . They play a significant role in coordinating brain activity and are critical in neurodevelopmental disorders .
Mode of Action
The compound interacts with its targets, the GABA receptors, in a unique way. It has substantially different modes of action towards different categories of pathogens and pests . For instance, it can harm insects due to its inhibitory effect on neuronal transmission . Moreover, its capacity to modulate the hypersensitive response in attacked host cells has proven to be crucial for host defenses in several pathosystems .
Biochemical Pathways
This compound plays important roles in connecting carbon and nitrogen metabolic fluxes through the GABA shunt . Activation of GABA metabolism is known to occur in plant tissues following biotic stresses . It can shape plant immune responses against pathogens by modulating reactive oxygen species balance in invaded plant tissues .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has an inhibitory effect on neuronal transmission, which can harm insects . It also has the ability to modulate the hypersensitive response in attacked host cells, which is crucial for host defenses in several pathosystems .
Action Environment
The catalytic capacities of cells producing this compound are directly related to the fermentation process . The effects of initial glycerol concentration in the medium and rotating speed on cell catalytic capacity were investigated . The study found that fermentation cells showed the best catalytic activity when the initial glycerol concentration was 12 g/L and the rotating speed was 250 rpm .
Biochemical Analysis
Biochemical Properties
L-Aminobutyric-2,3,3-d3 Acid plays a significant role in biochemical reactions. It can be produced by transaminase or dehydrogenase from α-ketobutyric acid, which can be synthesized enzymatically from the bulk amino acid, L-threonine . The nature of these interactions involves the redirection of carbon flux from 2-ketobutyrate (2-KB) to this compound .
Cellular Effects
It is known that its production influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound at the molecular level is complex. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Aminobutyric-2,3,3-d3 Acid can be synthesized through several methodsThis can be achieved through the use of deuterated reagents or by performing the synthesis in a deuterated solvent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis. The process may include steps such as the ammonolysis of α-halogen acids, reduction reactions, and ammoniation hydrolysis reactions . These methods are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Aminobutyric-2,3,3-d3 Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to convert this compound into other compounds by introducing oxygen atoms.
Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.
Substitution: This type of reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
L-Aminobutyric-2,3,3-d3 Acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
L-Aminobutyric-2,3,3-d3 Acid is unique due to the presence of deuterium atoms, which distinguishes it from other similar compounds. Some related compounds include:
L-Aminobutyric Acid: The non-deuterated analogue, commonly used in similar applications.
L-2-Aminobutyric Acid-d3 Ester HCl: Another deuterium-labeled compound with similar properties.
Properties
CAS No. |
81339-59-5 |
|---|---|
Molecular Formula |
C₄H₆D₃NO₂ |
Molecular Weight |
106.14 |
Synonyms |
(S)-2-Aminobutanoic-2,3,3-d3 Acid; (S)-(+)-α-2-Aminobutyric-2,3,3-d3 Acid; H-2-ABU-OH-2,3,3-d3; L-α-2-Aminobutyric-2,3,3-d3 Acid; L-Butyrine-2,3,3-d3; L-Ethylglycine-2,3,3-d3; LH-L-ABU-OH-2,3,3-d3; NSC 97060-2,3,3-d3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


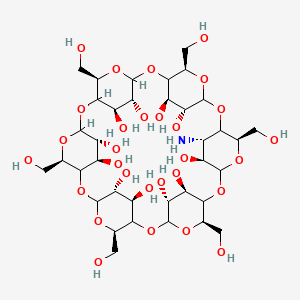
![(3AR,4R,6AS)-5-Benzyl-4-((S)-2,2-dimethyl-[1,3]dioxolan-4-YL)-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrole](/img/structure/B1142454.png)

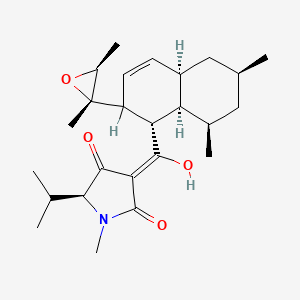
![(2S,4R,6S,14S,16S)-2,16-dimethyl-14-pyrrolidin-1-yl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B1142460.png)
